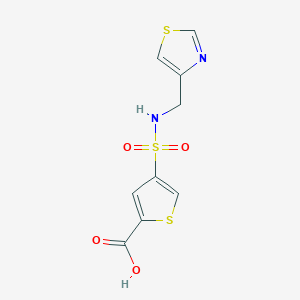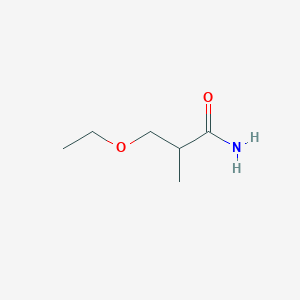![molecular formula C6H7NO B7550151 (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one, commonly known as tropane, is a bicyclic organic compound that is widely used in scientific research. It is a nitrogen-containing heterocyclic compound that has a unique structure and interesting properties. Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders.
Mecanismo De Acción
The mechanism of action of tropane is not fully understood, but it is believed to work by inhibiting the uptake of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which is believed to be due to its ability to block sodium channels in nerve cells.
Biochemical and Physiological Effects:
Tropane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which can reduce pain and discomfort associated with medical procedures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has potent anticholinergic and analgesic properties. However, tropane also has some limitations for use in lab experiments. It is a toxic compound that can be harmful if not handled properly, and it can also have unwanted side effects on the nervous system.
Direcciones Futuras
There are several future directions for research on tropane. One area of interest is the development of new synthetic methods for tropane that are more efficient and cost-effective. Another area of interest is the development of new drugs based on the structure of tropane, particularly for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of tropane and its potential side effects.
Métodos De Síntesis
The synthesis of tropane is a complex process that involves several steps. One of the most common methods used for synthesizing tropane is the Robinson tropinone synthesis. This method involves the condensation of acetone with methylamine to form tropinone, which is then reduced to tropane using sodium borohydride. Another method involves the reaction of cyclohexanone with hydroxylamine to form the oxime, which is then reduced to tropane using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders. It has been shown to have significant anticholinergic activity, which makes it a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. Tropane has also been studied for its potential use as a local anesthetic, as it has been shown to have potent analgesic properties.
Propiedades
IUPAC Name |
(1S,5R)-2-azabicyclo[3.2.0]hept-6-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-3-4-1-2-5(4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGTYLNFBMJQLG-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@@H]2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)



![5,6-Dimethyl-3-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridazine-4-carbonitrile](/img/structure/B7550139.png)


